molecular formula C42H31N2O7PS B2812204 (S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate CAS No. 1621994-95-3

(S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate

Cat. No.: B2812204
CAS No.: 1621994-95-3
M. Wt: 738.75
InChI Key: IOZGNSVHJJRNOD-ZAQUEYBZSA-N
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Description

This compound is a chiral organocatalyst or ligand with a binaphthyl phosphate backbone and a substituted imidazole moiety. Key structural features include:

  • Binaphthyl phosphate core: Provides axial chirality and serves as a stereochemical control element in asymmetric catalysis .
  • 4-Methoxybenzenesulfonyl group: Enhances solubility and electronic effects via electron-withdrawing sulfonyl and electron-donating methoxy substituents .
  • (4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazole: A rigid, chiral dihydroimidazole ring that stabilizes transition states in enantioselective reactions .
  • Stereochemistry: The (S)-configuration at the binaphthyl axis and (4S,5S)-configuration in the imidazole are critical for catalytic activity .

Properties

IUPAC Name

13-hydroxy-10-[(4S,5S)-1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H31N2O7PS/c1-49-31-21-23-32(24-22-31)53(47,48)44-40(29-15-6-3-7-16-29)39(28-13-4-2-5-14-28)43-42(44)35-26-30-17-9-11-19-34(30)38-37-33-18-10-8-12-27(33)20-25-36(37)50-52(45,46)51-41(35)38/h2-26,39-40H,1H3,(H,45,46)/t39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZGNSVHJJRNOD-ZAQUEYBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6)O)C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6)O)C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H31N2O7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₄₂H₃₁N₂O₇PS and a molecular weight of 738.75 g/mol. It is characterized by a binaphthalene structure linked to a sulfonamide moiety and an imidazole ring. The presence of the methoxy group enhances its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC₄₂H₃₁N₂O₇PS
Molecular Weight738.75 g/mol
Purity≥96.0% (by HPLC)
AppearanceWhite to yellow powder

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation and survival.

Inhibition of β-Catenin

Recent studies indicate that the compound acts as a potent inhibitor of β-catenin-dependent transcription. In vitro assays demonstrated that it significantly reduced the proliferation of colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM, respectively . This inhibition correlates with decreased expression of proliferation markers such as Ki67.

Biological Activity in Cancer Models

In vivo studies have evaluated the efficacy of this compound in xenograft models. The results showed that treatment with this compound effectively delayed tumor growth without significant toxicity to the host organism .

Case Study: Efficacy in Xenograft Models

A study involving BALB/C nu/nu mice implanted with HCT116 cells demonstrated that administration of the compound led to:

  • Tumor Growth Delay : Significant reduction in tumor volume compared to control groups.
  • Biomarker Analysis : Increased apoptosis markers such as cleaved caspase-3 and PARP were observed in treated tissues.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics with high oral bioavailability (>90%) in animal models . The stability profile indicates that it maintains its integrity during metabolic processes, which is crucial for therapeutic efficacy.

Scientific Research Applications

Asymmetric Organocatalysis

Overview:
This compound plays a crucial role in asymmetric organocatalysis, which is an important area of research for synthesizing chiral molecules. Its ability to facilitate reactions with high enantioselectivity makes it a valuable tool for chemists.

Mechanism:
The mechanism involves the formation of a chiral environment around the substrate, allowing for preferential formation of one enantiomer over another. This is particularly beneficial in the synthesis of pharmaceuticals where the chirality of the molecule can significantly affect its biological activity.

Case Studies:
Research has demonstrated that (S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate can effectively catalyze reactions such as:

  • Aldol Reactions: The compound has been used to catalyze aldol reactions with excellent yields and enantioselectivities.
  • Michael Additions: It has also shown effectiveness in facilitating Michael addition reactions between nucleophiles and α,β-unsaturated carbonyl compounds.

Pharmaceutical Applications

Drug Development:
Due to its chiral nature and catalytic properties, this compound is being explored for the synthesis of various pharmaceutical agents. The ability to produce enantiomerically pure compounds is essential in drug development as different enantiomers can exhibit vastly different therapeutic effects.

Examples:
Several studies have indicated that this compound can be used in the synthesis of:

  • Anti-cancer agents: Compounds synthesized using this catalyst have shown potential anti-cancer activity.
  • Antibiotics: The synthesis of certain antibiotics has been facilitated by using this chiral phosphoric acid as a catalyst.

Material Science

Polymerization Reactions:
The compound has also found applications beyond organic synthesis. It can act as a catalyst in polymerization reactions, contributing to the development of new materials with desirable properties.

Case Studies:
Research indicates that this compound can be utilized in:

  • Cationic Polymerizations: Enhancing the efficiency and selectivity of polymer formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Feature Target Compound Comparable Compounds Key Differences References
Imidazole core (4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazole 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole [31] Dihydroimidazole vs. aromatic imidazole; sulfonyl group vs. methoxy substitution
Sulfonyl group 4-Methoxybenzenesulfonyl 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Sulfonyl attached to imidazole vs. triazole; electronic effects differ due to X substituents (H, Cl, Br)
Chiral binaphthyl system 1,1'-Binaphthalene-2,2'-diyl Hydrogen Phosphate (4S,5S)-2,2-Dimethyl-4,5-bis(3-methyl-2-thioxo-imidazolyl-methyl)-1,3-dioxolane Binaphthyl phosphate vs. dioxolane backbone; thioxo-imidazole vs. diphenylimidazole
Stereochemistry (S)-binaphthyl and (4S,5S)-imidazole 2-[2-(4-Bromo-phenyl)-2-oxo-ethylsulfanyl]-3-(4-fluoro-benzyl)-5-(4-methoxy-benzylidene)-imidazol-4-one Racemic vs. enantiopure configurations; impact on enantioselectivity

Research Findings

Electronic Effects: The 4-methoxybenzenesulfonyl group in the target compound increases electrophilicity compared to non-sulfonated imidazoles (e.g., 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole) . This enhances interactions with electron-rich substrates in catalytic cycles. In contrast, triazole sulfonates (e.g., compounds [7–9]) exhibit tautomerism (thione vs. thiol), which reduces stability under basic conditions compared to the rigid dihydroimidazole in the target .

Steric and Chiral Control :

  • The (4S,5S)-diphenyl-dihydroimidazole moiety provides greater steric hindrance than simpler imidazoles (e.g., 4,5-diphenyl-2-(2,4,6-trifluorophenyl)-1H-imidazole) , favoring enantioselectivity in asymmetric reactions.
  • The binaphthyl phosphate core’s chirality is more robust than dioxolane-based systems (e.g., ’s compound), which lack π-π stacking capabilities .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving sulfonylation, imidazole cyclization, and stereoselective binaphthyl coupling. Comparable compounds like 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole are simpler to prepare, lacking sulfonyl and binaphthyl groups .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can stereochemical purity be ensured?

The synthesis involves multi-step reactions, including imidazole ring formation, sulfonylation, and phosphorylation. A critical step is the enantioselective construction of the (4S,5S)-diphenylimidazolyl moiety. To achieve high stereochemical purity:

  • Use chiral auxiliaries like (S)-(+)-2-phenylglycinol to control stereochemistry during imidazole ring closure .
  • Employ catalysts or chiral resolving agents during sulfonylation to minimize racemization.
  • Monitor reaction progress using chiral HPLC or polarimetry to validate enantiomeric excess .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. For example, coupling constants in NOESY spectra can verify the (4S,5S) configuration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular weight accuracy and detects isotopic patterns for sulfonyl and phosphate groups .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry by analyzing single-crystal structures, particularly for the binaphthalene backbone .

Q. How can researchers optimize purification protocols for this compound?

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges for preliminary purification, followed by gradient elution with methanol/water mixtures to remove polar byproducts .
  • Recrystallization: Optimize solvent systems (e.g., dichloromethane/hexane) to enhance crystal purity, especially for the phosphate group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic Effects: NMR may show averaged signals due to conformational flexibility (e.g., rotation around the binaphthalene axis), while X-ray provides static snapshots. Perform variable-temperature NMR to identify dynamic processes .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to reconcile discrepancies .

Q. What methodologies are effective for studying this compound’s stability under varying pH and temperature?

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 3–10) at 40–60°C for 7–14 days. Monitor degradation via HPLC-UV/Vis and identify breakdown products (e.g., hydrolyzed phosphate esters) using LC-MS .
  • Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. How can researchers design experiments to elucidate the compound’s role in asymmetric catalysis?

  • Mechanistic Probes: Use deuterium labeling or kinetic isotope effects (KIEs) to study transition states during catalytic cycles.
  • Substrate Scope Screening: Test diverse substrates (e.g., ketones, epoxides) to map enantioselectivity trends. Correlate results with steric/electronic parameters of the binaphthalene backbone .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Design of Experiments (DoE): Use factorial designs to optimize critical parameters (e.g., reaction temperature, catalyst loading) .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Data Interpretation and Theoretical Frameworks

Q. How should researchers address conflicting activity data in biological assays?

  • Dose-Response Curves: Ensure assays cover a broad concentration range to distinguish true activity from nonspecific effects.
  • Theoretical Alignment: Link results to established models (e.g., lock-and-key vs. induced-fit binding) to contextualize anomalies .

Q. What computational tools are suitable for predicting this compound’s environmental fate?

  • QSAR Models: Predict biodegradation pathways using quantitative structure-activity relationships (e.g., EPI Suite™) based on logP and functional groups .
  • Molecular Dynamics (MD): Simulate interactions with environmental matrices (e.g., soil, water) to assess persistence .

Methodological Best Practices

Q. How can researchers validate the reproducibility of synthetic protocols?

  • Interlaboratory Studies: Collaborate with independent labs to replicate key steps (e.g., phosphorylation) and compare yields/purity .
  • Robustness Testing: Introduce deliberate variations (e.g., ±5% reagent stoichiometry) to identify critical parameters .

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